
Iloperidone metabolite P95
描述
Iloperidone metabolite P95 is a significant metabolite of the atypical antipsychotic drug iloperidone. Iloperidone is primarily used for the treatment of schizophrenia and other psychiatric disorders. The metabolite P95 is known for its affinity for serotonin (5-HT2A) and adrenergic receptors (α1A, α1B, α1D, and α2C), which contributes to its pharmacological effects .
准备方法
合成路线和反应条件
依洛匹利酮代谢物 P95 的合成涉及多个步骤,从母体化合物依洛匹利酮开始。主要的代谢途径包括细胞色素 P450 2D6 (CYP2D6) 介导的羟基化和细胞色素 P450 3A4 (CYP3A4) 介导的 O-脱甲基化。依洛匹利酮羟基化为 P95 是其代谢途径中的关键步骤 .
工业生产方法
依洛匹利酮代谢物 P95 的工业生产通常涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。该过程包括使用特定的催化剂和试剂来促进羟基化和 O-脱甲基化反应。然后使用标准技术(如结晶和色谱)纯化最终产品 .
化学反应分析
反应类型
依洛匹利酮代谢物 P95 经历了几种类型的化学反应,包括:
氧化: 主要的代谢途径涉及依洛匹利酮氧化形成 P95。
还原: 虽然不太常见,但还原反应也会发生,导致形成其他代谢物。
常用的试剂和条件
合成依洛匹利酮代谢物 P95 时常用的试剂包括:
细胞色素 P450 酶: CYP2D6 和 CYP3A4 是参与代谢反应的主要酶。
催化剂: 使用特定的催化剂来提高反应速率和产率。
形成的主要产物
依洛匹利酮氧化形成的主要产物是代谢物 P95。其他次要代谢物也可能通过还原和取代反应形成,但由于 P95 的药理学意义,它仍然是主要关注点 .
科学研究应用
Pharmacological Profile of P95
Iloperidone is metabolized primarily in the liver through various pathways, with P95 being one of the significant metabolites. Understanding its receptor affinity and pharmacological actions is crucial for assessing its therapeutic potential.
Receptor Affinity
P95 exhibits a distinct receptor binding profile compared to iloperidone and its other metabolite, P88:
- 5-HT2A Receptors : P95 shows a lower affinity for serotonin 5-HT2A receptors (pKi 8.15) compared to iloperidone (pKi 9.56), indicating a reduced potential for therapeutic effects related to serotonin modulation .
- Adrenergic Receptors : It binds to adrenergic alpha1 (pKi 7.67) and alpha2C (pKi 7.32) receptors but with lower affinity than iloperidone .
- Blood-Brain Barrier : Notably, P95 does not readily cross the blood-brain barrier, which suggests it may not contribute significantly to the central nervous system effects of iloperidone .
Clinical Implications
The clinical significance of P95 is primarily related to its role in the overall pharmacokinetics of iloperidone:
Metabolism and Elimination
P95 constitutes approximately 47.9% of the area under the curve (AUC) in extensive metabolizers and 25% in poor metabolizers, indicating its substantial presence in systemic circulation . The elimination half-life of P95 is about 23 hours in extensive metabolizers and 31 hours in poor metabolizers, which aligns with the pharmacokinetic profile of iloperidone .
Safety Profile
P95 has been evaluated for genotoxicity and carcinogenicity:
- Genotoxicity : It was found to be negative in several genotoxicity tests, including the Ames test and V79 chromosome aberration test .
- Carcinogenicity Studies : Long-term studies did not indicate significant carcinogenic risks associated with P95, although variability in results was noted among different animal models .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of iloperidone, indirectly assessing the role of its metabolites:
- A clinical trial involving over 1,600 patients demonstrated that iloperidone significantly improved symptoms of schizophrenia compared to placebo. While specific contributions from P95 were not isolated, the overall pharmacokinetic data support its relevance in treatment outcomes .
- In preclinical studies, co-administration of iloperidone with CYP inhibitors showed altered levels of P95, highlighting its interaction potential and importance in drug-drug interactions .
Data Table: Pharmacokinetic Properties of Iloperidone and Metabolites
Property | Iloperidone | Metabolite P88 | Metabolite P95 |
---|---|---|---|
Oral Bioavailability | 96% | N/A | N/A |
Peak Plasma Time (T max) | 1 hour | 2 hours | 6 hours |
AUC (Extensive Metabolizers) | N/A | 19.5% | 47.9% |
AUC (Poor Metabolizers) | N/A | 34% | 25% |
Half-life (Extensive Met.) | 18 hours | 26 hours | 23 hours |
Half-life (Poor Met.) | 33 hours | 37 hours | 31 hours |
Main Route of Elimination | Renal | Renal | Renal |
作用机制
依洛匹利酮代谢物 P95 的作用机制涉及其与血清素 (5-HT2A) 和肾上腺素受体 (α1A、α1B、α1D 和 α2C) 的结合。通过拮抗这些受体,P95 调节神经递质活性,从而产生其抗精神病作用。代谢物与这些受体的相互作用有助于减少精神分裂症和其他精神疾病的症状 .
相似化合物的比较
类似化合物
依洛匹利酮代谢物 P95 可以与其他类似化合物进行比较,例如:
依洛匹利酮代谢物 P88: 依洛匹利酮的另一个主要代谢物,具有类似的受体结合亲和力。
鲁拉西酮: 非典型抗精神病药,具有类似的作用机制,涉及血清素和多巴胺受体。
利培酮: 另一种非典型抗精神病药,具有类似的受体结合特征 .
独特性
依洛匹利酮代谢物 P95 的独特性在于其对血清素和肾上腺素受体的特异性结合亲和力,这使其区别于其他代谢物和抗精神病药物。其选择性受体结合特征有助于其独特的药理作用和治疗潜力 .
生物活性
Iloperidone is an atypical antipsychotic primarily used for treating schizophrenia. Its efficacy is attributed not only to the parent compound but also to its metabolites, particularly P95 and P88. Among these, P95 has garnered attention due to its significant presence in plasma and its biological activity profile.
Metabolism and Pharmacokinetics
Iloperidone undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes. The major metabolic pathways include:
- Carbonyl Reduction : Produces P88.
- CYP2D6-Mediated Hydroxylation : Produces P95.
- CYP3A4-Mediated O-Demethylation : Produces another metabolite, P89.
P95 constitutes approximately 47.9% of the area under the curve (AUC) for extensive metabolizers (EM) and 25% for poor metabolizers (PM) .
Receptor Binding Affinity
P95 exhibits a distinct receptor binding profile compared to iloperidone and P88. In comparative studies:
- 5-HT2A Receptors : P95 has a lower affinity (pKi 8.15) than iloperidone (pKi 9.56).
- Adrenergic Receptors : Affinities for alpha1 (7.67), alpha2C (7.32), and alpha2B (7.08) receptors are noted, indicating some level of activity but significantly lower than that of iloperidone .
This reduced affinity suggests that while P95 may contribute to the overall pharmacological profile, it is unlikely to play a critical role in the therapeutic effects observed with iloperidone.
Blood-Brain Barrier Penetration
One critical aspect of P95's biological activity is its inability to cross the blood-brain barrier effectively. This characteristic limits its potential contribution to the central nervous system effects associated with iloperidone treatment .
Pharmacokinetic Parameters
The pharmacokinetic parameters for iloperidone and its metabolites are summarized in Table 1 below:
Compound | Oral Bioavailability | Protein Binding | Half-Life (Hours) | AUC in EM | AUC in PM |
---|---|---|---|---|---|
Iloperidone | 96% | 95% | 18 (EM), 33 (PM) | - | - |
P88 | - | - | 26 (EM), 37 (PM) | 19.5% | 34% |
P95 | - | - | 23 (EM), 31 (PM) | 47.9% | 25% |
EM : Extensive Metabolizers
PM : Poor Metabolizers
Clinical Implications
Given its pharmacokinetic profile, P95 does not appear to contribute significantly to the therapeutic effects of iloperidone in patients with schizophrenia. Studies suggest that while it may participate in some peripheral activities, the primary clinical effects are likely mediated by iloperidone and its other metabolite, P88, which shows a more comparable receptor binding profile to the parent drug .
Case Studies and Research Findings
Several clinical trials have assessed the efficacy and safety of iloperidone, indirectly informing about the role of its metabolites:
- Long-Term Efficacy Study : A study involving over 600 patients demonstrated significant improvements in psychiatric scales with iloperidone treatment compared to placebo, reinforcing the drug's clinical utility despite the limited contribution from P95 .
- Safety Profile Assessment : Safety pharmacology studies indicated that neither iloperidone nor its metabolites, including P95, exhibited significant respiratory effects or other adverse reactions at therapeutic doses .
属性
IUPAC Name |
4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKEZOJOPXXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635884 | |
Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475110-48-6 | |
Record name | P-95-12113 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV65CD1JA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。